molecular formula C16H19N5O4 B5802610 ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

Cat. No.: B5802610
M. Wt: 345.35 g/mol
InChI Key: KSVPNEPIQUCSTH-UHFFFAOYSA-N
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Description

Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is an intriguing compound in the chemical realm. It consists of multiple functional groups, including esters, amides, and pyrazoles, making it a versatile molecule for various applications. The complexity of its structure hints at potential utility in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate involves a multi-step process. Typically, it starts with the preparation of the pyrazole core. The synthesis might involve:

  • Formation of the Pyrazole Ring: : Using ethyl acetoacetate and hydrazine hydrate to form the pyrazole ring under reflux conditions.

  • Carbamoylation: : Introducing the carbamoyl group to the pyrazole core using phosgene or a similar reagent.

  • Coupling Reaction: : Coupling the functionalized pyrazole with a benzoic acid derivative under catalyzed conditions to form the final compound.

Industrial Production Methods

For industrial production, the process would be scaled up using optimized conditions:

  • Batch Process: : A batch reactor setup ensuring precise control over temperature and reaction times.

  • Continuous Flow Process: : Using a continuous flow reactor to enhance efficiency and yield by maintaining steady-state conditions.

Chemical Reactions Analysis

Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate undergoes several types of reactions:

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrazole ring, forming various oxo derivatives.

  • Reduction: : Reduction reactions can target the ester or amide groups, leading to the formation of alcohol or amine derivatives.

  • Substitution: : The aromatic ring and the pyrazole can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide under acidic conditions.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide).

Major Products

  • Oxidation Products: : Pyrazole oxides.

  • Reduction Products: : Corresponding alcohols and amines.

  • Substitution Products: : Halo and alkyl derivatives.

Scientific Research Applications

Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate finds applications across various fields:

Chemistry

  • Catalysis: : As a ligand in transition metal-catalyzed reactions.

  • Synthesis: : Intermediate for the synthesis of complex organic molecules.

Biology

  • Bioconjugation: : Conjugating biomolecules for targeted delivery systems.

Medicine

  • Pharmaceutical Development: : Potential precursor for drugs targeting specific pathways in diseases.

  • Diagnostics: : As a marker or probe in imaging studies.

Industry

  • Materials Science: : Component in the synthesis of polymers or other advanced materials.

  • Agrochemicals: : Used in the development of new pesticides or herbicides.

Mechanism of Action

The compound’s mechanism of action hinges on its functional groups and overall structure:

  • Molecular Targets: : The pyrazole ring can interact with various enzymes and receptors.

  • Pathways Involved: : It can inhibit or activate specific biochemical pathways depending on the substituents and overall molecular conformation.

Comparison with Similar Compounds

Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate can be compared with other compounds possessing similar functionalities:

Similar Compounds

  • Ethyl 4-aminobenzoate: : Shares the ester and aromatic functionalities but lacks the complex pyrazole-amide structure.

  • 1-Ethyl-5-(aminocarbonyl)pyrazole: : Contains the pyrazole core but lacks the ester and benzoate groups.

Uniqueness

  • Complexity: : The presence of multiple functional groups in this compound provides diverse reactivity and interaction potentials.

  • Versatility: : Its structure allows it to participate in a broad range of chemical and biological processes, making it more versatile than simpler analogs.

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Properties

IUPAC Name

ethyl 4-[(5-carbamoyl-1-ethylpyrazol-4-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-3-21-13(14(17)22)12(9-18-21)20-16(24)19-11-7-5-10(6-8-11)15(23)25-4-2/h5-9H,3-4H2,1-2H3,(H2,17,22)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPNEPIQUCSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)NC2=CC=C(C=C2)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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